(S,R,R,S)-Nebivolol

Vue d'ensemble

Description

(S,R,R,S)-Nebivolol is a selective beta-1 adrenergic receptor antagonist used primarily in the treatment of hypertension and heart failure. It is a chiral compound with four stereocenters, making it a complex molecule with multiple enantiomers. The (S,R,R,S) configuration refers to the specific spatial arrangement of its atoms, which is crucial for its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,R,S)-Nebivolol involves several steps, including the formation of the chiral centers. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. The process typically involves:

Formation of the chiral intermediate: This step often uses chiral sulfoxides or sulfinimines as starting materials.

Cyclization and functional group transformations: These steps involve various reagents and conditions, such as Grignard reagents, hydrogenation, and oxidation reactions.

Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. The process involves:

Large-scale asymmetric synthesis: Using chiral catalysts that are efficient and cost-effective.

Continuous flow reactions: To improve yield and reduce reaction times.

Purification and crystallization: Ensuring high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S,R,R,S)-Nebivolol undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Typically involving hydrogenation with palladium or platinum catalysts.

Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated intermediates.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Palladium or platinum catalysts for hydrogenation.

Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified for different applications.

Applications De Recherche Scientifique

(S,R,R,S)-Nebivolol has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of chiral synthesis and stereochemistry.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. It is also being explored for potential benefits in other cardiovascular conditions.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

Mécanisme D'action

(S,R,R,S)-Nebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

Reduction in heart rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.

Decreased myocardial contractility: Reducing the force of heart contractions.

Vasodilation: Through the release of nitric oxide, leading to the relaxation of blood vessels.

The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system and nitric oxide signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

Atenolol: Another selective beta-1 adrenergic receptor antagonist used for similar indications.

Metoprolol: A widely used beta-blocker with similar therapeutic effects.

Bisoprolol: Known for its high selectivity for beta-1 receptors.

Uniqueness

(S,R,R,S)-Nebivolol is unique due to its:

High selectivity for beta-1 receptors: Minimizing side effects related to beta-2 receptor blockade.

Nitric oxide-mediated vasodilation: Providing additional benefits in reducing blood pressure.

Chiral complexity: Offering insights into the role of stereochemistry in drug action and metabolism.

Activité Biologique

(S,R,R,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological properties, including selective beta-1 adrenergic receptor blockade and vasodilatory effects mediated through the nitric oxide (NO) pathway. This article explores the biological activity of nebivolol, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile.

Nebivolol distinguishes itself from other beta-blockers by its dual action:

- Beta-1 Selectivity : At therapeutic doses (≤10 mg), nebivolol exhibits approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors, leading to reduced heart rate and myocardial contractility .

- Vasodilation : Nebivolol enhances endothelial function by stimulating the release of NO via β3 adrenergic receptor agonism, which results in vasodilation and decreased peripheral vascular resistance . This mechanism is crucial for its antihypertensive effects.

Efficacy in Clinical Studies

Several studies have evaluated the effectiveness of nebivolol in different patient populations:

Hypertension Management

- Blood Pressure Reduction : In a multicenter study involving hypertensive patients, nebivolol significantly reduced systolic blood pressure (SBP) by 11.1 mmHg and diastolic blood pressure (DBP) by 8.0 mmHg after 8 weeks of treatment with doses of 5 or 10 mg daily .

- Long-term Efficacy : A meta-analysis indicated that nebivolol was more effective than other second-generation beta-blockers in reducing blood pressure and improving patient outcomes .

Heart Failure

- Elderly Patients : The SENIORS study demonstrated that nebivolol reduced the composite risk of all-cause mortality or cardiovascular hospital admission in elderly patients with heart failure . The hazard ratio was 0.86, indicating a significant benefit compared to placebo.

- Improvement in Cardiac Function : Clinical trials have shown that nebivolol improves left ventricular function in patients with heart failure, as evidenced by improved ejection fractions and reduced hospitalization rates due to heart failure exacerbations .

Safety Profile

Nebivolol is generally well-tolerated, with a lower incidence of adverse effects compared to traditional beta-blockers:

- Adverse Events : In various studies, the occurrence of serious adverse events was minimal, with most patients reporting a favorable tolerance to treatment .

- Metabolic Effects : Nebivolol has been associated with neutral or beneficial effects on metabolic parameters such as glucose and lipid metabolism, likely due to its antioxidant properties and NO-mediated vasodilation .

Summary of Clinical Findings

Propriétés

IUPAC Name |

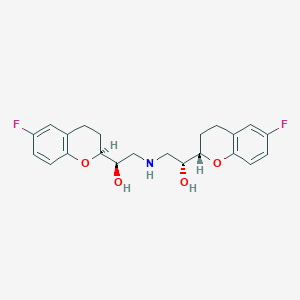

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-UBBRYJJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.